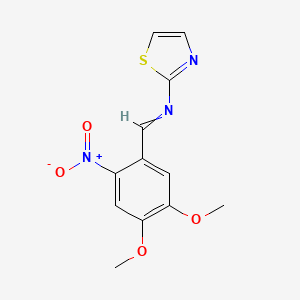
N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C20H36N2. It is also known by its synonym, 1,4-Benzenediamine, N,N’-bis(1-methylhexyl). This compound is characterized by the presence of two heptan-2-yl groups attached to a benzene ring at the 1 and 4 positions, making it a diamine derivative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Di(heptan-2-yl)benzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with heptan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Di(heptan-2-yl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- **N~1~-phenyl-N~4~-(propan-2-yl)
N~1~,N~4~-bis(5-methylhexan-2-yl)benzene-1,4-diamine: Similar structure with different alkyl groups.
Propiedades
Número CAS |
60386-29-0 |
|---|---|
Fórmula molecular |
C20H36N2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1-N,4-N-di(heptan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H36N2/c1-5-7-9-11-17(3)21-19-13-15-20(16-14-19)22-18(4)12-10-8-6-2/h13-18,21-22H,5-12H2,1-4H3 |
Clave InChI |
AQIDETOPYJDUOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



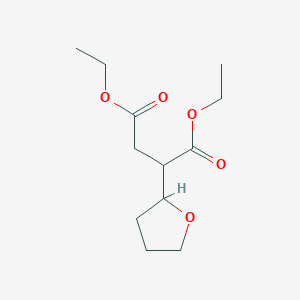
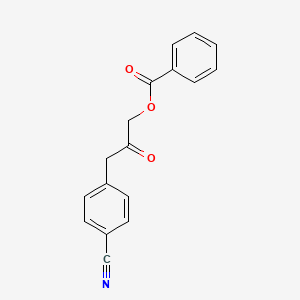



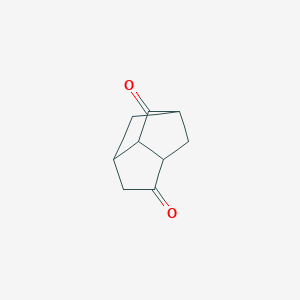
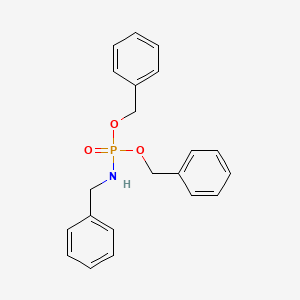
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
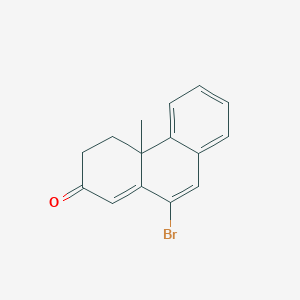
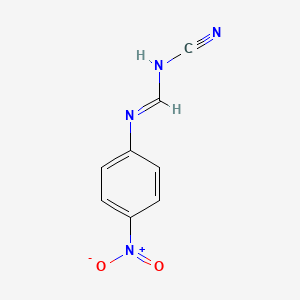
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
